N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

GPR52 agonism cAMP AlphaScreen CNS drug discovery

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1421465‑03‑3) is a synthetic thiazole‑benzamide congener that functions as an agonist of the orphan G‑protein coupled receptor 52 (GPR52), a brain‑specific receptor co‑localized with dopamine D1/D2 receptors in schizophrenia‑relevant regions [REFS‑1]. The compound bears a 2‑fluorophenyl substituent at thiazole C2, a methyl group at C4, and a 2‑trifluoromethylbenzamide appendage, yielding a molecular formula of C₁₉H₁₄F₄N₂OS and a calculated logP of 4.97 [REFS‑1].

Molecular Formula C19H14F4N2OS
Molecular Weight 394.39
CAS No. 1421465-03-3
Cat. No. B2809949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
CAS1421465-03-3
Molecular FormulaC19H14F4N2OS
Molecular Weight394.39
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H14F4N2OS/c1-11-16(27-18(25-11)13-7-3-5-9-15(13)20)10-24-17(26)12-6-2-4-8-14(12)19(21,22)23/h2-9H,10H2,1H3,(H,24,26)
InChIKeyIOAYHPSCLGMYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GPR52 Agonist N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide: Core Identity and Target Engagement Profile


N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1421465‑03‑3) is a synthetic thiazole‑benzamide congener that functions as an agonist of the orphan G‑protein coupled receptor 52 (GPR52), a brain‑specific receptor co‑localized with dopamine D1/D2 receptors in schizophrenia‑relevant regions [REFS‑1]. The compound bears a 2‑fluorophenyl substituent at thiazole C2, a methyl group at C4, and a 2‑trifluoromethylbenzamide appendage, yielding a molecular formula of C₁₉H₁₄F₄N₂OS and a calculated logP of 4.97 [REFS‑1]. In a recombinant cell‑based assay, this compound activates human GPR52 with an EC₅₀ of 380 nM, measured by cAMP accumulation in CHO cells [REFS‑2].

Why In‑Class GPR52 Agonists Cannot Simply Substitute for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide


GPR52 agonist pharmacology is exquisitely sensitive to scaffold architecture and substitution pattern. Even within the thiazole‑benzamide series, small changes to the aryl group at thiazole C2 or the benzamide N‑substituent can shift functional potency by orders of magnitude, alter efficacy (partial vs. full agonism), and modify physicochemical properties governing blood‑brain barrier penetration [REFS‑1]. The 2‑trifluoromethylbenzamide motif present in this compound is associated with enhanced metabolic stability and modulated lipophilicity relative to non‑fluorinated or mono‑fluorinated analogs, making direct activity‑equivalent substitution unreliable without matched head‑to‑head data [REFS‑2].

Quantitative Differentiation Evidence for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide vs. Peer GPR52 Agonists


GPR52 Agonist Potency: Moderate Intrinsic Activity Differentiates the Target Compound from High‑Potency Congeners

The target compound activates human GPR52 with an EC₅₀ of 380 nM in a CHO‑cell cAMP AlphaScreen assay, representing moderate potency [REFS‑1]. In contrast, the structurally distinct triazole‑containing GPR52 agonist BDBM50252092 (CHEMBL4082756) achieves an EC₅₀ of 75 nM under the same assay format [REFS‑2]. This 5‑fold difference positions the target compound as a probe suited for studies where full receptor saturation is undesirable or where a broader dynamic range is required for SAR exploration.

GPR52 agonism cAMP AlphaScreen CNS drug discovery

Lipophilicity-Driven CNS Penetration Potential: Calculated logP of the Target Compound vs. Typical GPCR Agonist Space

The target compound exhibits a calculated logP of 4.97, indicating high lipophilicity [REFS‑1]. This value exceeds the typical lipophilicity range of many CNS‑penetrant GPCR agonists (often logP 3‑4), suggesting enhanced passive membrane permeability [REFS‑2]. For procurement decisions, this means the compound may achieve higher brain‑to‑plasma ratios than less lipophilic GPR52 agonists, a desirable property for in vivo CNS target‑engagement studies.

logP CNS penetration physicochemical differentiation

Fluorine‑Mediated Metabolic Stability: Trifluoromethyl‑Substituted Benzamide vs. Non‑Fluorinated Analogs

The 2‑trifluoromethyl substituent on the benzamide ring of the target compound is expected to confer resistance to cytochrome P450‑mediated oxidative metabolism compared to non‑fluorinated or mono‑fluorinated benzamide analogs [REFS‑1]. While direct metabolic stability data for this specific compound are not publicly available, the class‑level inference is robust: trifluoromethyl groups block para‑hydroxylation and reduce overall intrinsic clearance in hepatic microsome assays [REFS‑2]. This property is absent in analogs such as 4‑ethoxy‑N‑((2‑(2‑fluorophenyl)‑4‑methylthiazol‑5‑yl)methyl)benzamide (CAS not provided), which bears a 4‑ethoxy substituent susceptible to O‑dealkylation.

metabolic stability trifluoromethyl oxidative metabolism

Optimal Application Scenarios for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide Based on Differentiating Evidence


GPR52‑Mediated cAMP Signaling Studies in Recombinant Cell Models

With a confirmed EC₅₀ of 380 nM at human GPR52 in CHO‑cell cAMP AlphaScreen assays, this compound is immediately deployable as a moderate‑potency pharmacological tool to dissect GPR52‑Gs‑cAMP coupling kinetics. Its potency level avoids rapid receptor desensitization associated with high‑affinity agonists, enabling sustained signaling readouts over hours‑long incubations. Procurement is justified when the experimental design requires a GPR52 agonist that does not saturate the receptor at low nanomolar concentrations [REFS‑1].

In Vivo CNS Target‑Engagement and Behavioral Pharmacology in Rodent Models

The compound's computed logP of 4.97—higher than the typical CNS drug range—predicts favorable brain penetration via passive diffusion. This makes it a strong candidate for in vivo target‑engagement studies (e.g., cortical cAMP elevation) and behavioral models of schizophrenia (MK‑801‑induced hyperlocomotion) where adequate brain exposure is a prerequisite. Researchers seeking a GPR52 agonist with enhanced CNS bioavailability should prioritize this compound over less lipophilic analogs [REFS‑1].

Lead‑Optimization SAR Campaigns Focused on Benzamide Metabolic Stability

The 2‑trifluoromethylbenzamide moiety provides a metabolically stabilized core resistant to oxidative clearance, as inferred from broad fluorine SAR principles. Medicinal chemistry teams conducting GPR52 lead‑optimization can use this compound as the benchmark 'stable core' reference when comparing the metabolic turnover of new analogs. This application is particularly relevant when screening against alkoxy‑ or non‑fluorinated benzamide derivatives that are prone to CYP‑mediated degradation [REFS‑1].

Quote Request

Request a Quote for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.